N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dihydropyridinone core substituted with a piperidine-sulfonyl group and an N-linked 3-chloro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(11-16(17)20)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZXNPKTYCPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the piperidine sulfonyl intermediate: Piperidine can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling of intermediates: The two intermediates can be coupled using a suitable coupling agent like EDCI or DCC in the presence of a base.
Cyclization and acylation: The final steps involve cyclization to form the dihydropyridinone ring and acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂, or PCC.
Reducing agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation products: Corresponding phenols or N-oxides.
Reduction products: Alcohols or amines.
Substitution products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and molecular differences between the target compound and its closest analogs:
*Calculated based on structural similarity to .
Key Observations:
- Aryl Substituents: The 3-chloro-4-methoxyphenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylbenzyl group in or the 3-methoxyphenyl in . This may influence binding to hydrophobic enzyme pockets or DNA targets .
- Core Heterocycles: The dihydropyridinone core in the target compound contrasts with oxadiazole-containing analogs like . Oxadiazoles are known for metabolic stability and rigidity, whereas dihydropyridinones may offer conformational flexibility for target engagement .
- Sulfonyl vs.
Pharmacological and Physicochemical Implications
- In contrast, the target compound’s polar chloro and methoxy groups may reduce logP, favoring solubility in aqueous environments .
- Enzyme Inhibition Potential: Analogous N-substituted acetamides, such as those reported in , exhibit lipoxygenase inhibition and antibacterial activity. The sulfonyl group in the target compound could enhance binding to enzymes requiring polar interactions (e.g., kinases or proteases) .
- Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to those for and , involving sulfonylation of piperidine intermediates and subsequent coupling to acetamide derivatives. However, the chloro-methoxy aryl group may require additional protection/deprotection steps compared to simpler substituents .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN4O3S |
| Molecular Weight | 384.87 g/mol |
| CAS Number | 1421513-24-7 |
This compound features a piperidine ring and a sulfonamide group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is particularly notable for its role in enzyme inhibition, mimicking natural substrates and disrupting key biochemical pathways. The compound has been shown to exhibit:
- Antibacterial Activity : It demonstrates moderate to strong inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Antibacterial Activity
A study evaluated the antibacterial properties of synthesized compounds similar to this compound. Results indicated that compounds bearing the piperidine nucleus exhibited noteworthy antibacterial activity against several strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound's ability to inhibit AChE was assessed, revealing IC50 values that indicate strong inhibitory potential. For instance, some derivatives demonstrated IC50 values as low as 0.63 µM, highlighting their effectiveness in enzyme modulation .
Case Studies
Several case studies have explored the therapeutic applications of compounds related to this compound:
- Cancer Chemotherapy : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimens .
- Diuretic Activity : Some studies have reported diuretic effects associated with piperidine derivatives, indicating their utility in managing fluid retention conditions .
- Hypoglycemic Effects : There is evidence supporting the hypoglycemic activity of related compounds, making them candidates for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
